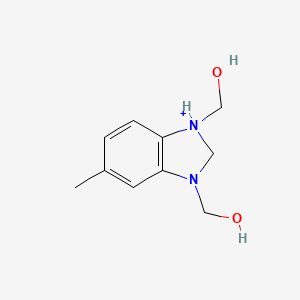
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium is an organic compound that belongs to the class of benzimidazoles. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium typically involves the reaction of benzimidazole derivatives with formaldehyde and other reagents under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into other benzimidazole derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction may produce 1,3-dihydroxy-5-methylbenzimidazole.
科学的研究の応用
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3-Bis(hydroxymethyl)urea: Known for its use in various industrial applications.
DMDM hydantoin: Used as an antimicrobial preservative in cosmetics.
Bis-tris propane: Utilized as a buffer in molecular biology.
Uniqueness
1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium stands out due to its unique chemical structure, which imparts specific properties and reactivity
特性
CAS番号 |
141702-79-6 |
|---|---|
分子式 |
C10H15N2O2+ |
分子量 |
195.24 g/mol |
IUPAC名 |
[3-(hydroxymethyl)-5-methyl-1,2-dihydrobenzimidazol-1-ium-1-yl]methanol |
InChI |
InChI=1S/C10H14N2O2/c1-8-2-3-9-10(4-8)12(7-14)5-11(9)6-13/h2-4,13-14H,5-7H2,1H3/p+1 |
InChIキー |
RNVNDFDFEVMRRZ-UHFFFAOYSA-O |
正規SMILES |
CC1=CC2=C(C=C1)[NH+](CN2CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
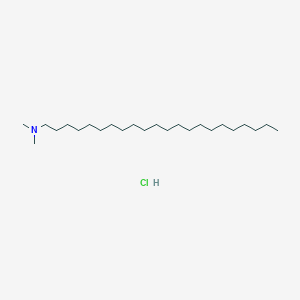


![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)
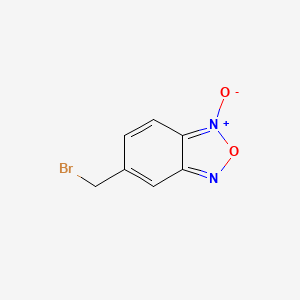

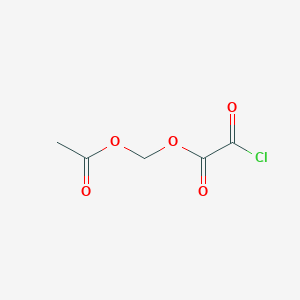
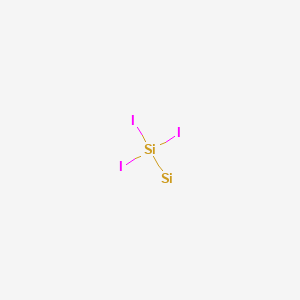

![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)


![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
